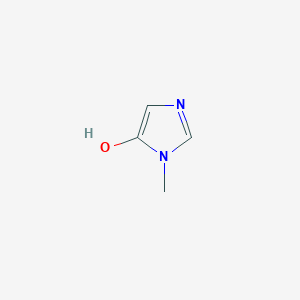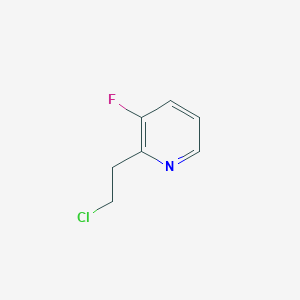
1-Methyl-1h-imidazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1h-imidazol-5-ol is a heterocyclic organic compound that belongs to the class of imidazoles. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a hydroxyl group attached to the fifth position of the imidazole ring and a methyl group at the first position. It is known for its versatile chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1h-imidazol-5-ol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the intramolecular cyclization of amines followed by elimination and aromatization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1h-imidazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce various alkyl or acyl imidazoles .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1h-imidazol-5-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-1h-imidazol-5-ol involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Methylimidazole: Similar in structure but lacks the hydroxyl group at the fifth position.
2-Methylimidazole: Another imidazole derivative with a methyl group at the second position instead of the first.
4-Methylimidazole: Methyl group is at the fourth position, differing in its chemical properties and applications.
Uniqueness: 1-Methyl-1h-imidazol-5-ol is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C4H6N2O |
|---|---|
Molekulargewicht |
98.10 g/mol |
IUPAC-Name |
3-methylimidazol-4-ol |
InChI |
InChI=1S/C4H6N2O/c1-6-3-5-2-4(6)7/h2-3,7H,1H3 |
InChI-Schlüssel |
LZIWDCUGZOPBQX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)




